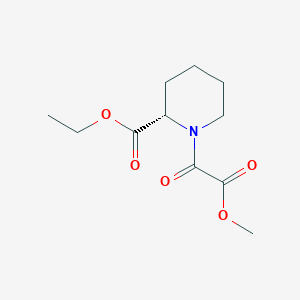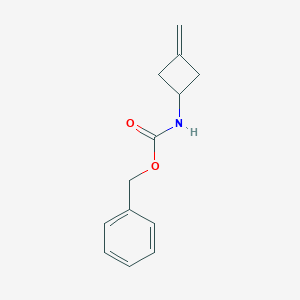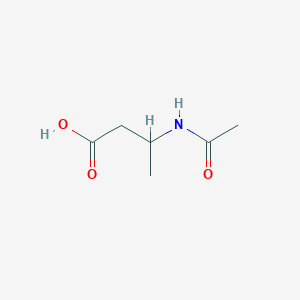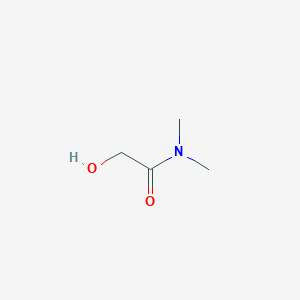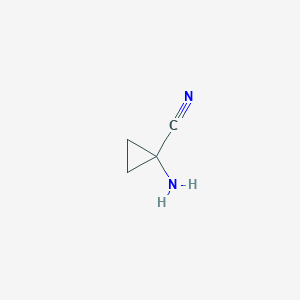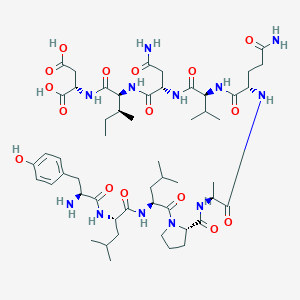
2-Methyl-2-(4-methylphenoxy)propanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(4-methylphenoxy)propanoyl chloride, commonly abbreviated as MMPC, is an organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid that is soluble in organic solvents. MMPC is primarily used in the synthesis of other compounds, including drugs and pharmaceuticals, and has been studied for its biochemical and physiological effects.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride can be achieved via the reaction of 2-methyl-2-(4-methylphenoxy)propanoic acid with thionyl chloride.
Starting Materials
2-methyl-2-(4-methylphenoxy)propanoic acid, thionyl chloride
Reaction
Add thionyl chloride dropwise to a solution of 2-methyl-2-(4-methylphenoxy)propanoic acid in a dry solvent such as dichloromethane or chloroform., Heat the mixture under reflux for several hours until all the starting material has dissolved., Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude product., Purify the product by recrystallization or column chromatography to obtain the final product, 2-Methyl-2-(4-methylphenoxy)propanoyl chloride.
Wissenschaftliche Forschungsanwendungen
MMPC has a wide range of applications in scientific research due to its ability to form stable compounds with other molecules. It has been used in the synthesis of drugs and pharmaceuticals, particularly those used in the treatment of cancer and other diseases. Additionally, MMPC has been used to synthesize compounds for use in the study of enzyme kinetics, receptor-ligand interactions, and other biochemical and physiological processes.
Wirkmechanismus
MMPC is able to form stable compounds with other molecules due to its high reactivity. When MMPC reacts with other molecules, it forms a covalent bond with them, which results in a new compound with unique properties. This is the basis of its use in the synthesis of drugs and pharmaceuticals, as well as its use in the study of biochemical and physiological processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of MMPC have been studied extensively. It has been found to have a wide range of effects, including the inhibition of enzymes, the modulation of receptor-ligand interactions, and the modulation of gene expression. Additionally, MMPC has been found to have anti-inflammatory and antioxidant effects, as well as other beneficial effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
The use of MMPC in lab experiments has several advantages. It is easy to synthesize, has a low cost, and can be used to create a wide range of compounds with unique properties. Additionally, MMPC is stable and can be stored for long periods of time without degradation. However, there are some limitations to its use, such as the potential for toxicity and the potential for interference with other biochemical processes.
Zukünftige Richtungen
The use of MMPC in scientific research is still in its early stages, and there are a number of potential future directions for its use. These include further exploration of its biochemical and physiological effects, development of new compounds for use in drug and pharmaceutical synthesis, and exploration of its potential applications in the fields of biotechnology and nanotechnology. Additionally, further research into the safety and efficacy of MMPC could lead to new medical treatments and therapies.
Eigenschaften
IUPAC Name |
2-methyl-2-(4-methylphenoxy)propanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8-4-6-9(7-5-8)14-11(2,3)10(12)13/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHUHOBNVSNTGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)(C)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553656 |
Source


|
| Record name | 2-Methyl-2-(4-methylphenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(4-methylphenoxy)propanoyl chloride | |
CAS RN |
116762-24-4 |
Source


|
| Record name | 2-Methyl-2-(4-methylphenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


